Home > Products > Screening Compounds P79016 > (R)-(+)-Etomoxir sodium salt
(R)-(+)-Etomoxir sodium salt - 828934-41-4

(R)-(+)-Etomoxir sodium salt

Catalog Number: EVT-267926
CAS Number: 828934-41-4
Molecular Formula: C15H19ClNaO4
Molecular Weight: 321.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-(+)-Etomoxir sodium salt is a chemical compound widely employed in scientific research as a specific and irreversible inhibitor of Carnitine Palmitoyltransferase I (CPT-I) [, ]. CPT-I is a key regulatory enzyme responsible for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation [, ]. By inhibiting CPT-I, (R)-(+)-Etomoxir sodium salt effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby shifting cellular metabolism towards alternative energy sources like glucose and potentially impacting various metabolic pathways [, ].

Overview

(R)-(+)-Etomoxir sodium salt, with the Chemical Abstracts Service (CAS) number 828934-41-4, is a synthetic compound recognized primarily as an irreversible inhibitor of carnitine palmitoyltransferase I (CPT1). This enzyme plays a crucial role in the transport of fatty acids into mitochondria for beta-oxidation. The compound is notable for its ability to inhibit fatty acid oxidation and has been studied extensively for its metabolic implications in various biological systems .

Source and Classification

(R)-(+)-Etomoxir sodium salt is classified as an oxirane carboxylic acid derivative. It is synthesized for research purposes and is not intended for therapeutic use in humans or animals. The compound is supplied by various chemical manufacturers, including Cayman Chemical and Tocris Bioscience, with a purity level typically exceeding 98% .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-(+)-Etomoxir sodium salt involves several steps, beginning with the preparation of the oxirane ring structure. A common method includes the reaction of a suitable precursor with chlorophenoxy hexyl derivatives under controlled conditions to form the desired product.

One notable approach is the radiochemical synthesis aimed at producing radioiodinated etomoxir for diagnostic metabolic studies, which highlights its potential applications in metabolic imaging . The general synthetic route can be summarized as follows:

  1. Formation of Oxirane: Reacting a carboxylic acid with a suitable epoxide precursor.
  2. Chlorophenoxy Substitution: Introducing the chlorophenoxy group through nucleophilic substitution.
  3. Sodium Salt Formation: Neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.

The final product is characterized by its crystalline solid form, which can be dissolved in various solvents such as dimethyl sulfoxide and ethanol for laboratory use .

Molecular Structure Analysis

Structure and Data

The molecular formula of (R)-(+)-Etomoxir sodium salt is C15H18ClNaO4, with a molecular weight of approximately 320.74 g/mol. Its structure features an oxirane ring attached to a hexyl chain with a chlorophenoxy substituent, which contributes to its biological activity.

  • Molecular Structure:
    • InChI Key: RPACBEVZENYWOL-XFULWGLBSA-M
    • SMILES Notation: [Na+].[O-]C(=O)[C@@]1(CCCCCCOC2=CC=C(Cl)C=C2)CO1

The structural integrity is crucial for its interaction with CPT1 and subsequent inhibition of fatty acid metabolism .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-(+)-Etomoxir sodium salt primarily functions by inhibiting CPT1, thereby blocking the transport of long-chain fatty acids into mitochondria. This inhibition results in decreased beta-oxidation and altered metabolic pathways:

  1. Inhibition Mechanism: The compound binds irreversibly to CPT1, preventing fatty acyl-CoAs from combining with carnitine.
  2. Effects on Metabolism:
    • Shifts carbon source utilization from fatty acids to glucose in hepatocytes.
    • Inhibits cholesterol synthesis from acetate upstream of mevalonate pathway .

These reactions have significant implications for energy metabolism and lipid biosynthesis.

Mechanism of Action

Process and Data

The mechanism of action of (R)-(+)-Etomoxir sodium salt involves its role as an irreversible inhibitor of CPT1. By binding to this enzyme, it prevents the conversion of fatty acyl-CoA into acylcarnitine, which is essential for mitochondrial transport:

  • Impact on Fatty Acid Metabolism: This blockade leads to reduced fatty acid oxidation rates and increased reliance on glucose metabolism.
  • Biological Consequences: It has been shown to affect cardiolipin biosynthesis from exogenous fatty acids in cardiac cell lines .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-(+)-Etomoxir sodium salt exhibits several important physical and chemical properties:

  • Appearance: Crystalline solid
  • Solubility:
    • Soluble in water (~10 mg/mL)
    • Soluble in dimethyl sulfoxide (~10 mg/mL) and ethanol (~6 mg/mL)
  • Storage Conditions: Recommended storage at -20°C; stable for up to four years when properly stored .

These properties are essential for its handling in laboratory settings.

Applications

Scientific Uses

(R)-(+)-Etomoxir sodium salt is primarily utilized in research settings to study metabolic processes related to fatty acid oxidation. Its applications include:

  • Investigating metabolic channeling in cardiomyocytes.
  • Studying the effects on glucose metabolism in various cell types.
  • Exploring potential roles in cancer metabolism by sensitizing cells to apoptosis through altered energy substrate utilization .
Chemical and Biochemical Characterization of (R)-(+)-Etomoxir Sodium Salt

Structural Properties and Stereochemical Specificity

(R)-(+)-Etomoxir sodium salt (chemical name: sodium (R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate) is a selective inhibitor of carnitine palmitoyltransferase 1 (CPT1) with the molecular formula C15H18ClNaO4 and a molecular weight of 320.74 g/mol [1] [4]. Its structure features a chiral oxirane ring attached to a hexyl chain terminated by a 4-chlorophenoxy group, with the sodium carboxylate group providing water solubility. The R-enantiomer demonstrates exclusive biological activity due to stereospecific interactions with CPT1’s catalytic site, while the S-enantiomer is pharmacologically inert [1] [5]. This specificity arises from the R-configuration enabling irreversible covalent binding to CPT1, whereas the S-enantiomer cannot adopt the required orientation for inhibition [5].

Key structural characteristics:

  • Oxirane ring: Serves as the reactive moiety that forms a covalent adduct with CPT1.
  • Chlorophenoxy group: Enhances membrane permeability via hydrophobic interactions.
  • Sodium carboxylate: Improves aqueous solubility (≥12 mg/mL in water) compared to the free acid form [4] [6].

Table 1: Structural and Stereochemical Properties of (R)-(+)-Etomoxir Sodium Salt

PropertyDescription
Chemical NameSodium (R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
CAS Number828934-41-4
Molecular FormulaC15H18ClNaO4
Molecular Weight320.74 g/mol
StereochemistryR-enantiomer (biologically active)
Key Functional GroupsEpoxide, sodium carboxylate, chlorophenyl ether
Inactive Form(S)-(-)-Etomoxir (lacks CPT1 inhibition)

Solubility, Stability, and Pharmacokinetic Profile

Solubility Profile

(R)-(+)-Etomoxir sodium salt exhibits differential solubility across solvents:

  • High solubility in water: Up to 64 mg/mL (199.5 mM) at room temperature [6].
  • DMSO solubility: 64 mg/mL, though solutions are hygroscopic and require desiccation [4] [6].
  • Ethanol insolubility: <8 mg/mL, limiting its use in non-polar systems [6].

Stability Considerations

The compound is light- and moisture-sensitive. Solid-state storage under nitrogen at -20°C is recommended for long-term stability, while solutions in DMSO or water should be used immediately after preparation [1] [4]. Degradation occurs via hydrolysis of the epoxide ring under acidic conditions, leading to loss of activity.

Pharmacokinetic Behavior

  • Absorption: Rapid but low oral bioavailability due to first-pass metabolism [5].
  • Distribution: Preferentially accumulates in metabolic organs (liver, heart) and peroxisomes rather than mitochondria [9].
  • Metabolism: Conjugated to etomoxir-CoA in hepatocytes, which is the active inhibitor of CPT1 [5].
  • Excretion: Primarily renal, with sodium-dependent transporters facilitating elimination [5].

Table 2: Solubility and Stability Data

SolventSolubility (mg/mL)Stability Considerations
Water64Stable for 24h at 4°C; avoid freeze-thaw cycles
DMSO64Hygroscopic; use anhydrous, freshly opened DMSO
Ethanol<8Not recommended for stock solutions
Corn oil3 (emulsified)Suitable for in vivo dosing via i.p. injection

Biochemical Targets: Carnitine Palmitoyltransferase 1 (CPT1) Isoforms

Mechanism of CPT1 Inhibition

(R)-(+)-Etomoxir irreversibly inhibits CPT1 (EC 2.3.1.21), the rate-limiting enzyme for mitochondrial long-chain fatty acid uptake. Intracellular conversion to etomoxir-CoA enables covalent modification of CPT1’s active site, blocking acylcarnitine formation [1] [10]. Half-maximal inhibition (IC50) occurs at 5–20 nM for liver mitochondria, depending on nutritional status [5].

Isoform Selectivity

CPT1 exists as three tissue-specific isoforms:

  • CPT1A (liver isoform): Most sensitive to (R)-(+)-etomoxir (IC50 = 20–50 nM) [7] [10].
  • CPT1B (muscle isoform): 10-fold lower sensitivity than CPT1A [10].
  • CPT1C (brain isoform): Insensitive to inhibition due to structural differences in the catalytic pocket [3] [10].

Off-Target Effects

Recent studies reveal promiscuous binding to diverse proteins:

  • Peroxisomal enzymes: Binds acyl-CoA oxidases and transporters, altering very-long-chain fatty acid metabolism [9].
  • PPARα activation: Upregulates fatty acid oxidation enzymes independently of CPT1 inhibition at concentrations >50 μM [5] [6].
  • Complex I suppression: Reduces electron transport chain activity at high doses (≥100 μM) [5].

Table 3: Selectivity Profile Across CPT1 Isoforms

IsoformPrimary Tissue DistributionSensitivity to (R)-(+)-EtomoxirBiological Consequence of Inhibition
CPT1ALiver, kidney, immune cellsHigh (IC50 20–50 nM)Suppressed hepatic gluconeogenesis; reduced ketogenesis
CPT1BSkeletal/cardiac muscleModerate (IC50 200–500 nM)Impaired exercise tolerance; shifted substrate use to glucose
CPT1CBrain neuronsInsensitiveNo significant metabolic effect

Functional Consequences

  • Metabolic reprogramming: Shifts cells from fatty acid oxidation (FAO) to glycolysis by blocking mitochondrial β-oxidation [1] [7].
  • Immunomodulation: In myeloid-derived suppressor cells (MDSCs), CPT1A inhibition downregulates SLC7A11/GPX4 and ARG1, sensitizing cells to ferroptosis [2].
  • Cardiolipin remodeling: Alters incorporation of exogenous fatty acids into cardiolipin in cardiac cells, affecting mitochondrial membrane integrity [1].

Properties

CAS Number

828934-41-4

Product Name

(R)-(+)-Etomoxir sodium salt

IUPAC Name

sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

Molecular Formula

C15H19ClNaO4

Molecular Weight

321.75 g/mol

InChI

InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/t15-;/m1./s1

InChI Key

ZUMIFLJZQDMWAU-XFULWGLBSA-N

SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Etomoxir sodium; B 807-54; B807-54; B-807-54; B 80754; B80754; B-80754;

Canonical SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na]

Isomeric SMILES

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.